

(S)-(+)-Glycidyl Butyrate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (S)-(+)-Glycidyl butyrate

Cat. No.: B1631027

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(S)-(+)-Glycidyl butyrate (CAS Number: 65031-96-1) is a chiral epoxide that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and specialty polymers.[1][2] Its defined stereochemistry is paramount for creating molecules with specific three-dimensional structures, which is often the key to a drug's efficacy and safety profile.[2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methods for **(S)-(+)-glycidyl butyrate**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(S)-(+)-Glycidyl butyrate is a colorless, clear liquid with a molecular weight of 144.17 g/mol . [1][3][4] Its chiral nature, stemming from the epoxide ring, makes it a valuable building block in asymmetric synthesis.[1][2] Below is a summary of its key physical and chemical properties.

Property	Value	Reference
CAS Number	65031-96-1	[1][3][4][5][6]
Molecular Formula	C ₇ H ₁₂ O ₃	[1][3][4][5][7]
Molecular Weight	144.17 g/mol	[1][3][4][7][8]
Appearance	Colorless clear liquid	[1][6]
Density	1.04 g/mL	[1]
Boiling Point	89 - 91 °C / 19 mmHg	[1]
Refractive Index	n _{20/D} = 1.43	[1]
Optical Rotation	[α] _{20/D} = +29 to +33° (neat)	[1]
Purity	≥ 98% (GC)	[1]

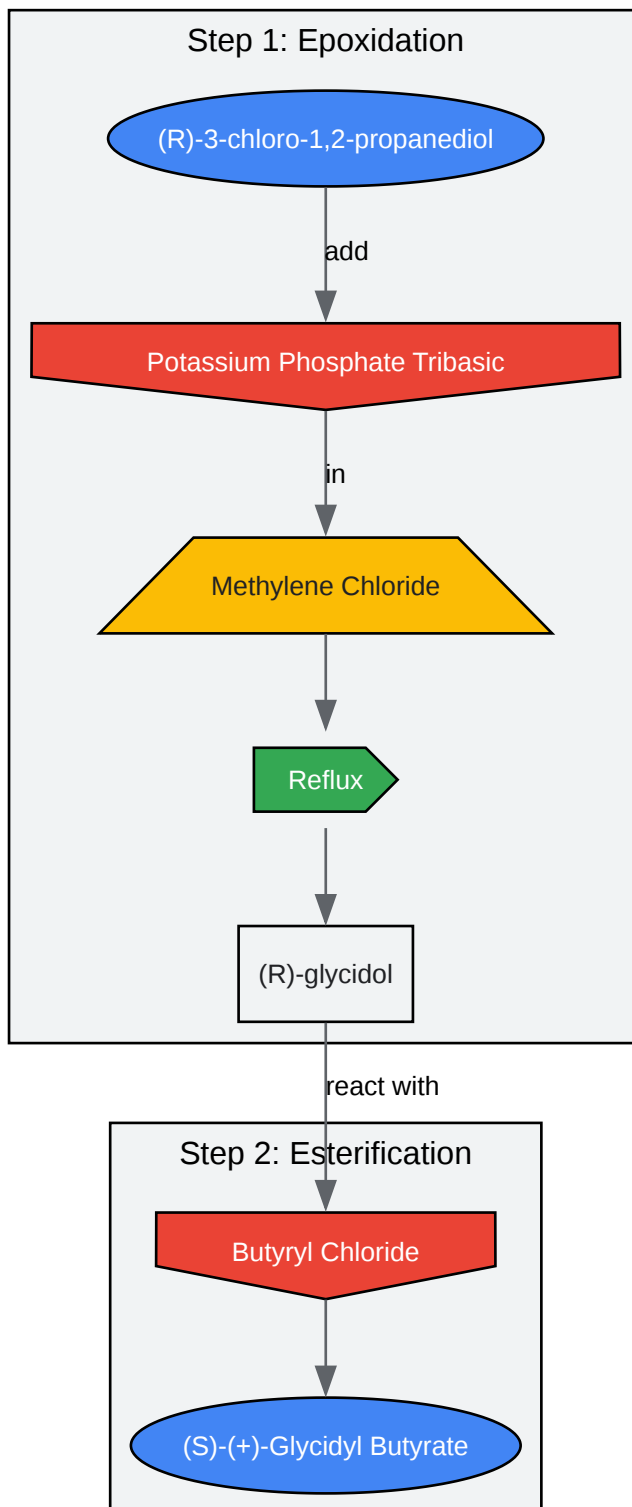
Synthesis of (S)-(+)-Glycidyl Butyrate

The synthesis of enantiomerically pure **(S)-(+)-glycidyl butyrate** is critical for its application in pharmaceutical manufacturing. Several synthetic routes have been established, often starting from a chiral precursor.

Experimental Protocol: Synthesis from (R)-3-chloro-1,2-propanediol

One common method involves the reaction of (R)-3-chloro-1,2-propanediol with a base to form the epoxide ring, followed by esterification. A related synthesis is detailed for the (R)-enantiomer, which can be adapted. For the synthesis of **(S)-(+)-glycidyl butyrate**, the starting material would be the corresponding (S)-enantiomer of the chloropropanediol derivative. A general workflow is presented below.

Synthesis Workflow

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A generalized workflow for the synthesis of **(S)-(+)-Glycidyl Butyrate**.

A specific, documented procedure for the synthesis of the opposite enantiomer, (R)-glycidyl butyrate, from (S)-3-chloro-2-hydroxypropyl butyrate provides a valuable reference for the required reaction conditions.[9]

Protocol:

- To a 1000 mL four-hole boiling flask, add 1 mole of (R)-3-chloro-2-hydroxypropyl butyrate and 600 mL of acetone.
- Add 2 moles of potassium carbonate to the mixture.
- Reflux the reaction mixture for 10-12 hours.
- After reflux, cool the mixture to 10-20 °C and filter to remove insoluble solids.
- Evaporate the acetone to obtain a concentrated material.
- Add 250 mL of methylene dichloride and wash twice with 50 mL of water.
- Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.
- Collect the fraction at 55-65 °C under a vacuum of 60-70 Pa to obtain the product.

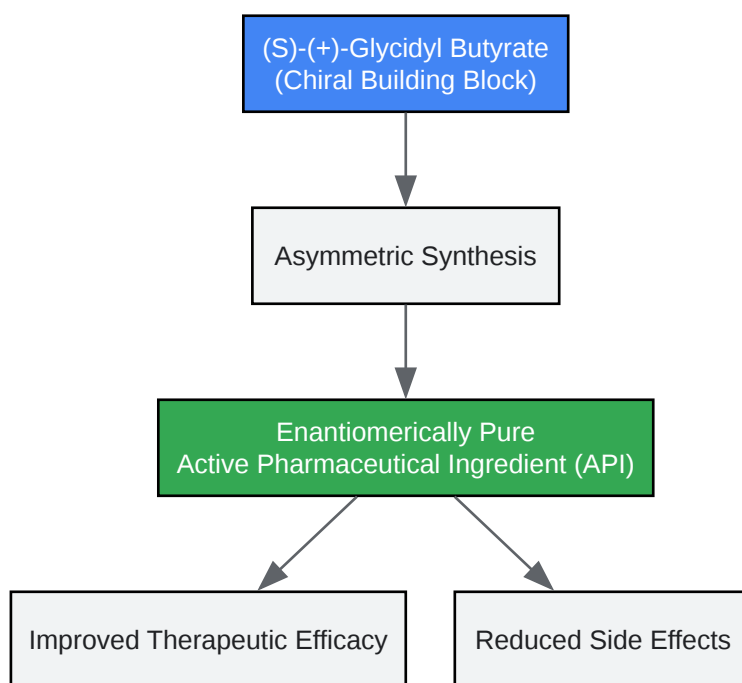
Applications in Drug Development

(S)-(+)-Glycidyl butyrate is a key building block in the synthesis of several active pharmaceutical ingredients (APIs).[2] Its chiral nature is essential for the stereospecific synthesis of complex drug molecules.

- **Chiral Intermediate:** It is widely used as a precursor for APIs where a specific enantiomer is required for therapeutic activity. This helps in reducing the potential side effects that can arise from racemic mixtures.[2]
- **Linezolid Synthesis:** The enantiomer, (R)-glycidyl butyrate, is a known raw material for the synthesis of the antibiotic Linezolid.[10][11] **(S)-(+)-Glycidyl butyrate** can be a critical component in the synthesis of other complex chiral molecules.

- Other APIs: It is also used in the synthesis of Rivaroxaban, Pretomanid, Tenofovir, and Indinavir.[12]

The logical relationship for its use as a chiral building block can be visualized as follows:



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Role of **(S)-(+)-Glycidyl Butyrate** in producing enantiomerically pure APIs.

Analytical Methods

Ensuring the enantiomeric purity of **(S)-(+)-glycidyl butyrate** is crucial for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

A normal phase HPLC method has been developed for the determination of **(S)-(+)-glycidyl butyrate** in its (R)-enantiomer.[10][11]

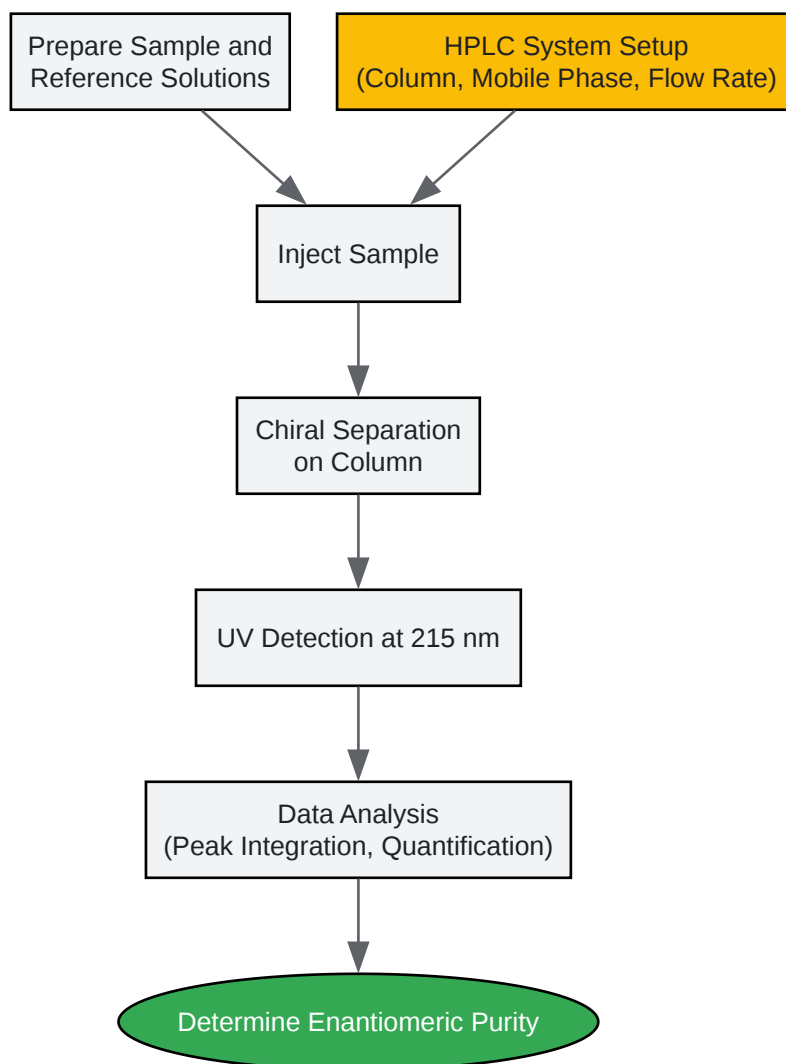
Instrumentation and Conditions:

- HPLC System: Waters 2695 with a Waters 2489 Dual λ absorbance detector.[10]
- Column: Daicel Chiralpak AD-H (250 x 4.6 mm).[10][11]
- Mobile Phase: 2.0 mL of ethanol in 1000 mL of n-hexane.[10][11]
- Flow Rate: 0.5 mL/min.[10][11]
- Column Temperature: 25°C.[10]
- Detection Wavelength: 215 nm.[10][11]
- Injection Volume: 10 μ L.[11]

Preparation of Solutions:

- Diluent: Mobile phase.
- Reference Solution (a): Accurately weigh about 100.0 mg of (S)-glycidyl butyrate standard into a 20-mL volumetric flask. Dissolve in and dilute to volume with the diluent. Dilute 5.0 mL of this solution to 50 mL with the diluent.[10]
- Reference Solution (b): Dilute 2.0 mL of reference solution (a) to 20 mL with the diluent.[10]
- Test Solution: Accurately weigh about 200.0 mg of the sample into a 20-mL volumetric flask. Dissolve in and dilute to volume with the diluent.[10]

The workflow for the analytical procedure is outlined below:



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